1,7-dimethyl-3,9-dihydropurine-2,6,8-trione

説明

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione (commonly known as 1,7-dimethyluric acid) is a methylated derivative of uric acid. Its IUPAC name reflects the substitution of methyl groups at positions 1 and 7 on the purine backbone, with three ketone groups at positions 2, 6, and 8. The molecular formula is C₇H₈N₄O₃, and it has a molecular weight of 196.06 g/mol . This compound is structurally related to caffeine metabolites and is notable for its role as an environmental standard in analytical chemistry, particularly in suspect screening of pharmaceutical metabolites in wastewater . Its synthesis often involves oxidative pathways of methylxanthines like caffeine, where sequential demethylation and hydroxylation yield methylated uric acid derivatives .

特性

分子式 |

C7H8N4O3 |

|---|---|

分子量 |

203.11 g/mol |

IUPAC名 |

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione |

InChI |

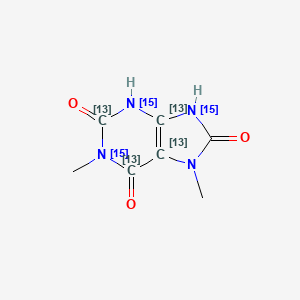

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i3+1,4+1,5+1,7+1,8+1,9+1,11+1 |

InChIキー |

NOFNCLGCUJJPKU-HNTYGULPSA-N |

異性体SMILES |

CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15NH]2)C |

正規SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C |

製品の起源 |

United States |

準備方法

Procedure:

Key Observations:

-

Selective methylation requires controlled pH to avoid over-alkylation.

-

Steric hindrance at N3 and N9 positions limits methylation to N1 and N7.

Demethylation of Trimethylxanthines

Partial demethylation of caffeine (1,3,7-trimethylxanthine) or theobromine (3,7-dimethylxanthine) offers a route to 1,7-dimethyluric acid.

Electrochemical Demethylation:

Mechanism:

Chemical Demethylation:

Limitations:

Heterocyclic Ring Formation

De novo synthesis via pyrimidine-imidazole condensation is employed for structural customization.

Procedure:

Advantages:

Enzymatic Oxidation

Xanthine oxidase (XO)-catalyzed oxidation of paraxanthine (1,7-dimethylxanthine) is a biocatalytic route.

Protocol:

化学反応の分析

1,7-ジメチル-3,9-ジヒドロプリン-2,6,8-トリオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される試薬や条件に応じて、さまざまな誘導体を生成するために酸化することができます。

還元: 還元反応はオキソプリン構造を変更し、さまざまな生成物につながる可能性があります。

これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換によって分子にさまざまな官能基が導入される可能性があります。

科学研究への応用

1,7-ジメチル-3,9-ジヒドロプリン-2,6,8-トリオンは、いくつかの科学研究に応用されています。

化学: これは、デュアル感光性色素や感光性ポリマー材料など、高効率な感光性化合物の合成に使用されます.

生物学: カフェインの代謝産物として、代謝経路とカフェイン消費の影響の文脈で研究されています。

医学: カフェインやテオブロミンなどの誘導体は、抗炎症作用、利尿作用、中枢神経系興奮作用など、さまざまな薬理作用を持っています.

科学的研究の応用

Pharmaceutical Development

- Serotonin Receptor Interaction : Research indicates that 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Modifications to the compound can enhance its affinity for these receptors, making it a candidate for treating neurological disorders such as anxiety and depression .

-

Potential Therapeutic Uses :

- Neurological Disorders : Given its interaction with serotonin receptors, derivatives of this compound are being evaluated for their efficacy in treating conditions like anxiety and depression.

- Pharmacological Evaluations : Studies have shown promising results regarding the compound's effects on mood regulation and cognitive function.

Biochemical Research Applications

- Metabolite Studies : As a metabolite of caffeine, this compound serves as a biomarker in clinical studies assessing caffeine consumption and metabolism. Its presence in human urine makes it a valuable tool for nutritional assessments.

- Synthetic Pathways : The synthesis of this compound can be achieved through various methods that highlight its versatility. Understanding these pathways is crucial for developing new derivatives with enhanced biological activities.

Case Studies and Research Findings

Numerous studies have focused on the applications of this compound:

- Anxiety Treatment : A study demonstrated that derivatives of this compound showed significant anxiolytic effects in animal models. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy against anxiety disorders .

- Depression Management : Clinical trials are underway to evaluate the effectiveness of compounds derived from this compound in managing depressive symptoms. Initial findings suggest a positive correlation between receptor affinity and mood improvement.

作用機序

1,7-ジメチル-3,9-ジヒドロプリン-2,6,8-トリオンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。 キサンチン誘導体として、それはアデノシン受容体に作用することができます。アデノシン受容体は、数多くの生理学的プロセスに関与しています 。この化合物の効果は、ホスホジエステラーゼを阻害する能力によって媒介され、環状AMPのレベルが上昇し、それに続く生理学的応答がもたらされます。

類似の化合物との比較

1,7-ジメチル-3,9-ジヒドロプリン-2,6,8-トリオンは、カフェイン(1,3,7-トリメチルキサンチン)などの他のキサンチン誘導体と似ています。これは中枢神経系に興奮作用を及ぼすことが知られています。

テオブロミン(3,7-ジメチルキサンチン): ココアやチョコレートに含まれており、カフェインに比べて興奮作用は穏やかです。

テオフィリン(1,3-ジメチルキサンチン): 喘息などの呼吸器疾患の治療に使用されています.

1,7-ジメチル-3,9-ジヒドロプリン-2,6,8-トリオンを際立たせているのは、その特定のメチル化パターンであり、これはその代謝的および薬理学的特性に影響を与えます。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 1,7-dimethyluric acid with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Structural and Functional Differences: Uric acid derivatives with trione groups (2,6,8-ketones) exhibit distinct chemical reactivity compared to dione analogs like theobromine and theophylline (2,6-ketones). Methylation reduces hydrogen-bonding capacity, lowering melting points compared to uric acid (>300°C) . Positional isomerism (e.g., 1,7- vs. 3,7-dimethyl) affects solubility and metabolic pathways. For example, 1,7-dimethyluric acid is a minor caffeine metabolite, while 3,7-dimethyluric acid is a key intermediate in purine catabolism .

Applications: 1,7-Dimethyluric acid is utilized in environmental monitoring due to its stability and detectability in wastewater . Trimethyl derivatives (e.g., 1,3,7-trimethyluric acid) are commercially significant, with markets in Europe, Asia, and North America for research and pharmaceutical applications . Theobromine and theophylline, though structurally similar, are pharmacologically active diones used in medicine and food industries .

Synthetic Pathways :

- Methylated uric acids are synthesized via oxidative demethylation of caffeine or theophylline. For instance, electrochemical oxidation of caffeine in acidic media yields 1,3,7-trimethyluric acid, which can further degrade to 1,7-dimethyluric acid .

Research and Market Trends

- Environmental Analytics : 1,7-Dimethyluric acid is increasingly used as a biomarker in wastewater-based epidemiology to track human drug consumption patterns .

- Market Dynamics : The global market for methylated purine derivatives is driven by demand for high-purity research chemicals, with Asia-Pacific emerging as a key production hub .

生物活性

1,7-Dimethyl-3,9-dihydropurine-2,6,8-trione, also known as 1,7-dimethyluric acid (CAS Number: 33868-03-0), is a purine derivative and a metabolite of caffeine. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory and anti-cancer properties. This article explores the biological activity of this compound through various studies and data.

- Molecular Formula : C₇H₈N₄O₃

- Molecular Weight : 196.06 g/mol

- Melting Point : ≥300ºC

- Density : 1.63 g/cm³

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-Cancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anti-cancer properties. For example, a study highlighted its potential in inhibiting the replication of the Monkeypox virus (MPXV) in vitro, suggesting that similar compounds may have broader antiviral applications against cancer-related viral infections .

2. Anti-Inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In a molecular screening study involving various natural products, compounds related to this compound demonstrated strong inhibitory effects on inflammatory pathways .

3. Interaction with Serotonin Receptors

Research indicates that some derivatives of this compound have weak affinities for serotonin receptors (5-HT1A and 5-HT7), which may implicate them in neurological functions or mood regulation .

Data Table of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Anti-Cancer | Inhibition of MPXV replication | Not specified |

| Anti-Inflammatory | Inhibition of inflammatory pathways | Not specified |

| Serotonin Receptor Ligand | Affinity for 5-HT(1A), 5-HT(2A), and 5-HT(7) receptors | Weak Affinity |

Case Study 1: Inhibition of Monkeypox Virus

In a recent study focused on the inhibition of the Monkeypox virus, various compounds including those derived from purine structures were screened for their ability to bind to viral replication proteins. The results indicated that certain analogs showed promising docking scores and binding interactions with critical amino acids involved in viral replication .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction patterns of this compound with various biological targets. The binding modes revealed significant interactions that could potentially block essential functions in targeted pathways .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic profile indicates moderate absorption and distribution characteristics:

- Human Intestinal Absorption (HIA) : 94.7%

- Plasma Protein Binding (PPB) : ~47.4%

- Half-life (T1/2) : ~0.917 hours

Toxicity assessments suggest low risk for drug-induced liver injury (DILI) and other adverse effects based on preliminary screening data .

Q & A

Q. How can 1,7-dimethyl-3,9-dihydropurine-2,6,8-trione be distinguished from structurally similar methylated uric acid derivatives (e.g., 3,7-dimethyl isomers) using spectroscopic methods?

To differentiate isomers, combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) . HRMS identifies the exact mass (196.0596 Da for 1,7-dimethyl isomer) , while NMR resolves substitution patterns:

Q. What are the key challenges in synthesizing this compound, and how can purity be optimized?

Synthesis often involves methylating uric acid precursors, but competing reactions at N3 or N9 positions require precise control:

- Use selective methylating agents (e.g., methyl iodide in alkaline conditions) to favor N1/N7 substitution .

- Monitor byproducts like 1,3,7-trimethyl derivatives via HPLC-UV at 254 nm, using C18 columns and acetonitrile/water gradients .

Purify via recrystallization in ethanol/water mixtures, achieving ≥97% purity (validated by HPLC) .

Q. What experimental conditions are critical for ensuring the stability of this compound in aqueous solutions?

- pH control : Stabilize in neutral to slightly alkaline buffers (pH 7–8) to prevent keto-enol tautomerism .

- Temperature : Store solutions at 4°C to minimize hydrolysis; avoid prolonged exposure to >40°C .

- Light protection : Use amber vials to reduce photodegradation, as trione derivatives are UV-sensitive .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what are its primary transformation products?

In metabolic studies, electrochemical oxidation of caffeine analogs generates 1,7-dimethyl derivatives via -4e⁻/-4H+ mechanisms :

Q. What methodologies are recommended for detecting trace levels of this compound in environmental matrices like wastewater?

- Suspect screening : Use HRMS (Q-TOF) with positive electrospray ionization (ESI+), targeting m/z 197.0673 ([M+H]+) and characteristic fragments (m/z 180.0401, 152.0452) .

- Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, eluted with methanol/ammonium acetate .

- Quantification : Employ isotope-labeled internal standards (e.g., 1,7-dimethyluric acid-[13C4,15N3]) to correct matrix effects .

Q. How do methylation patterns (N1 vs. N3/N7) influence the compound’s solubility and reactivity in biological systems?

- Solubility : 1,7-dimethyl substitution reduces polarity compared to uric acid (logP ~0.5 vs. -1.3), enhancing lipid membrane permeability .

- Reactivity : Methylation at N1/N7 blocks hydrogen bonding at these sites, altering interactions with enzymes like xanthine oxidase. Competitive inhibition assays (IC50) using spectrophotometric uric acid detection can quantify this effect .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。